甲基(2-氧代丙氧基)乙酸酯

概述

描述

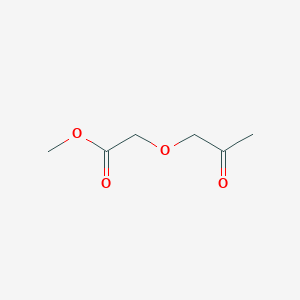

Methyl (2-oxopropoxy)acetate is a useful research compound. Its molecular formula is C6H10O4 and its molecular weight is 146.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl (2-oxopropoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (2-oxopropoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

溶剂生产

“甲基(2-氧代丙氧基)乙酸酯”用于溶剂的生产 . 溶剂是能够溶解其他物质的物质,它们广泛应用于各种行业,包括油漆、制药和化工行业。

香水制造

这种化合物在香水生产中也有应用 . 它可用于创造某些香味或增强香水中其他成分的气味。

表面活性剂生产

表面活性剂是降低两种液体之间或液体和固体之间表面张力的化合物。 “甲基(2-氧代丙氧基)乙酸酯”用于表面活性剂的生产 , 表面活性剂具有广泛的应用,包括洗涤剂、乳化剂和分散剂。

乳化剂生产

乳化剂是帮助混合两种通常不会很好地混合的物质(如油和水)的物质。 “甲基(2-氧代丙氧基)乙酸酯”用于乳化剂的生产 , 乳化剂应用于各种行业,包括食品、化妆品和制药。

生物柴油燃料生产

“甲基(2-氧代丙氧基)乙酸酯”用于生物柴油燃料的生产 . 生物柴油是一种可再生且清洁燃烧的燃料,用作石油柴油的替代品。

表面活性剂生产

表面活性剂是降低液体表面张力、两种液体之间的界面张力或液体和固体之间界面张力的化合物。 “甲基(2-氧代丙氧基)乙酸酯”用于这些物质的生产 , 它们在许多领域都有应用,包括洗涤剂、润湿剂、乳化剂、发泡剂和分散剂。

酯化研究

“甲基(2-氧代丙氧基)乙酸酯”是通过乙酸和甲醇在硫酸作为催化剂的间歇式反应器中催化酯化制备的 . 该工艺正在研究其有效性和效率,特别是在使用微波方法时 .

作用机制

Mode of Action

It is known that the compound can undergo various chemical reactions, such as the formation of oximes and hydrazones . In these reactions, the oxygen in the compound can act as a nucleophile, competing with nitrogen. The reaction with oxygen leads to the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Methyl (2-oxopropoxy)acetate may be involved in the acetate pathway, which is responsible for the biosynthesis of polyketides and related compounds . This pathway involves precursors containing repeated “ketide” units, which can undergo subsequent condensations and other reactions typical of carbonyl compounds to produce observed structures .

Result of Action

Based on its potential involvement in the acetate pathway, it may contribute to the biosynthesis of various bioactive compounds .

Action Environment

The action, efficacy, and stability of Methyl (2-oxopropoxy)acetate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds or enzymes that can interact with Methyl (2-oxopropoxy)acetate .

生物活性

Methyl (2-oxopropoxy)acetate, with the chemical formula C6H10O4 and CAS number 11701055, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological interactions, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl (2-oxopropoxy)acetate features a methyl ester group linked to a 2-oxopropoxy moiety. This unique structure contributes to its reactivity and potential applications in medicinal chemistry and organic synthesis. The compound can undergo hydrolysis, leading to the release of active forms that may participate in various biochemical pathways.

Mechanisms of Biological Activity

The biological activity of methyl (2-oxopropoxy)acetate is primarily attributed to its ability to interact with enzymes and receptors through the following mechanisms:

- Hydrolysis : The ester group can be hydrolyzed to release an active acid form, which may exhibit specific biological effects.

- Enzyme Interaction : Preliminary studies suggest that this compound may interact with various enzymes, potentially influencing their activity.

- Receptor Binding : The substituents on the phenyl ring may affect binding affinity and specificity for biological targets.

Research Findings

Recent studies have investigated the biological activity of methyl (2-oxopropoxy)acetate in various contexts:

- Anticancer Activity : Research has indicated potential cytotoxic effects against cancer cell lines. For instance, derivatives of similar compounds have shown significant activity against breast cancer MCF-7 cells and human promyelocytic leukemia HL-60 cells .

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been explored, showing promise as a lead compound for drug development targeting inflammatory and autoimmune disorders .

- Toxicity Studies : Safety assessments have been conducted, indicating low toxicity levels under controlled conditions, which is essential for further therapeutic applications .

Comparative Analysis

To better understand the biological activity of methyl (2-oxopropoxy)acetate, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-(4-(2-hydroxypropyl)phenoxy)acetate | Hydroxyl group instead of a keto group | Potentially different biological activity due to hydroxyl presence |

| Ethyl 2-(4-(2-oxopropyl)phenoxy)acetate | Ethyl ester group instead of methyl | Differences in solubility and reactivity due to ethyl substitution |

| Methyl 2-(4-acetophenoxy)acetate | Acetophenone moiety instead of oxopropyl | Variations in reactivity patterns due to different substituents |

This table highlights how variations in structure can influence biological properties, making methyl (2-oxopropoxy)acetate a unique candidate for further research.

Case Studies

- Cytotoxicity Assays : In a study assessing the cytotoxic effects of various derivatives on cancer cell lines, methyl (2-oxopropoxy)acetate was tested alongside other β-carbonyl compounds. Results indicated significant cytotoxic potential against MCF-7 cells, suggesting that modifications to the ester structure could enhance its anticancer properties .

- Enzyme Interaction Studies : Another investigation focused on the interaction of methyl (2-oxopropoxy)acetate with specific enzymes involved in inflammatory pathways. The results demonstrated that this compound could act as a competitive inhibitor, providing insights into its potential therapeutic applications in treating inflammatory diseases .

属性

IUPAC Name |

methyl 2-(2-oxopropoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-5(7)3-10-4-6(8)9-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVGUHQBLOOYQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470786 | |

| Record name | methyl (2-oxopropoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61363-66-4 | |

| Record name | methyl (2-oxopropoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。